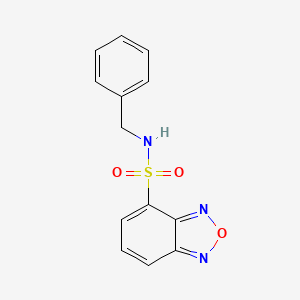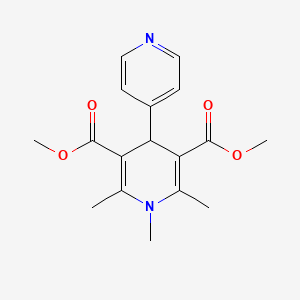
N-cyclopropyl-2-(4-ethyl-2,3-dioxopiperazin-1-yl)-N-(1,3-thiazol-2-ylmethyl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound belongs to a class of cyclopropane derivatives, known for their significant pharmacological activities, including as histamine H3 receptor agonists. The cyclopropane moiety is a common feature in many biologically active compounds, owing to its conformational restriction properties which often lead to improved specificity and potency in drug-receptor interactions (Kazuta et al., 2003).
Synthesis Analysis
The synthesis of related cyclopropane derivatives involves the use of chiral cyclopropane units as key intermediates. These units are derived from versatile starting materials through a series of reactions including acylation, condensation, and reduction steps to produce the target compounds with desired configurations (Kazuta et al., 2002).
Molecular Structure Analysis
The molecular structure of cyclopropyl-containing compounds is characterized by the cyclopropane ring, a three-membered ring that imposes conformational restrictions. This feature is critical in determining the compound's binding affinity and selectivity towards biological targets. X-ray crystallography and NMR studies provide detailed insights into the conformational preferences and stereochemistry of these molecules (Özbey et al., 2020).
Chemical Reactions and Properties
Cyclopropyl derivatives participate in various chemical reactions, including nucleophilic substitutions and ring-opening reactions, due to the ring strain in the cyclopropane moiety. These reactions are pivotal in further modifications of the compound to enhance its biological activity or to introduce new functional groups for specific applications (Fadda et al., 2017).
Physical Properties Analysis
The physical properties of cyclopropyl derivatives, including solubility, melting point, and boiling point, are influenced by the presence of the cyclopropane ring and the attached functional groups. These properties are essential in determining the compound's suitability for pharmaceutical formulations and its pharmacokinetic profile (Shukla et al., 2012).
Chemical Properties Analysis
The chemical stability, reactivity, and pKa of cyclopropyl derivatives are critical factors in their biological activity. The electron-donating or withdrawing nature of the substituents attached to the cyclopropane ring can significantly affect these chemical properties, influencing the compound's interaction with biological targets (Koppireddi et al., 2013).
properties
IUPAC Name |
N-cyclopropyl-2-(4-ethyl-2,3-dioxopiperazin-1-yl)-N-(1,3-thiazol-2-ylmethyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H20N4O3S/c1-2-17-6-7-18(15(22)14(17)21)10-13(20)19(11-3-4-11)9-12-16-5-8-23-12/h5,8,11H,2-4,6-7,9-10H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HOSKKRMXSAOUFV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1CCN(C(=O)C1=O)CC(=O)N(CC2=NC=CS2)C3CC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H20N4O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
336.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![8-[(2-chloro-6-fluorophenyl)acetyl]-2,8-diazaspiro[4.5]decane-3-carboxylic acid](/img/structure/B5660260.png)
![3-[5-(dimethylamino)-1-methyl-1H-1,2,4-triazol-3-yl]-N,N-diethylbenzamide](/img/structure/B5660267.png)
![2-[5-(2-bromophenyl)-1,2,4-oxadiazol-3-yl]pyridine](/img/structure/B5660279.png)


![3-[4-(1-ethoxyethyl)phenyl]pyridin-2(1H)-one](/img/structure/B5660316.png)
![N-[(1,5-dimethyl-1H-pyrazol-4-yl)methyl]-3-methoxybenzamide](/img/structure/B5660329.png)
![3-(2-methoxyethyl)-1-[(4-methyl-1,3-thiazol-5-yl)methyl]-3-piperidinecarboxylic acid](/img/structure/B5660334.png)
![N-{[1-(1-phenyl-1H-tetrazol-5-yl)piperidin-3-yl]methyl}nicotinamide](/img/structure/B5660344.png)
![3-methyl-1-phenyl-1H-pyrazole-4,5-dione 4-[(3-chlorophenyl)hydrazone]](/img/structure/B5660346.png)

![1-(2,5-dimethyl-1,3-thiazol-4-yl)-N-methyl-N-[(3-propyl-1,2,4-oxadiazol-5-yl)methyl]ethanamine](/img/structure/B5660356.png)
![3-allyl-5-(4-chlorophenyl)thieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B5660358.png)
![2-{3-(cyclopropylmethyl)-5-[2-(6-methyl-2-oxopyridin-1(2H)-yl)ethyl]-1H-1,2,4-triazol-1-yl}benzoic acid](/img/structure/B5660368.png)